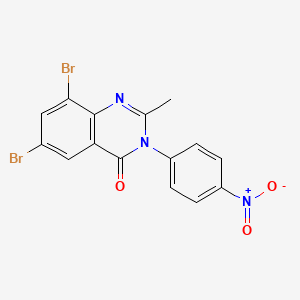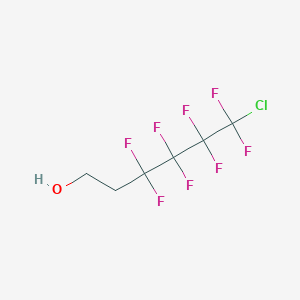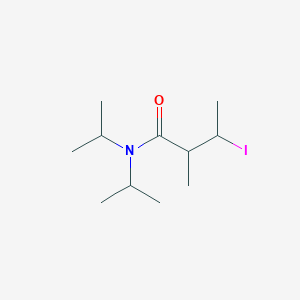![molecular formula C12H20SSn B14265623 {[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane CAS No. 157893-12-4](/img/structure/B14265623.png)
{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a sulfanyl group and a 2,5-dimethylphenylmethyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane typically involves the reaction of 2,5-dimethylbenzyl chloride with sodium sulfide to form the corresponding sulfide. This intermediate is then reacted with trimethyltin chloride under anhydrous conditions to yield the desired organotin compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive tin-sulfur bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
化学反应分析
Types of Reactions
{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The trimethylstannyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various organotin derivatives depending on the nucleophile used.
科学研究应用
{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
作用机制
The mechanism of action of {[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane involves the interaction of the tin atom with various molecular targets. The tin atom can coordinate with electron-rich sites in biomolecules, leading to changes in their structure and function. The sulfanyl group can also participate in redox reactions, further influencing the compound’s activity.
相似化合物的比较
Similar Compounds
- {[(2,5-Dimethylphenyl)methyl]sulfanyl}trimethylsilane
- {[(2,5-Dimethylphenyl)methyl]sulfanyl}trimethylgermane
Uniqueness
{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to its silicon and germanium analogs. The tin atom’s ability to form stable complexes with various ligands makes it particularly valuable in catalysis and material science.
属性
| 157893-12-4 | |
分子式 |
C12H20SSn |
分子量 |
315.06 g/mol |
IUPAC 名称 |
(2,5-dimethylphenyl)methylsulfanyl-trimethylstannane |
InChI |
InChI=1S/C9H12S.3CH3.Sn/c1-7-3-4-8(2)9(5-7)6-10;;;;/h3-5,10H,6H2,1-2H3;3*1H3;/q;;;;+1/p-1 |
InChI 键 |
HNKFCBAQWUXTHN-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=C(C=C1)C)CS[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14265594.png)



